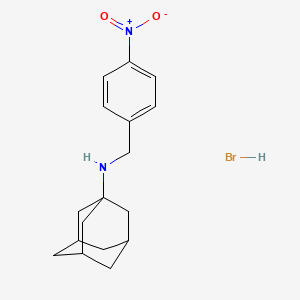

N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide

Description

BenchChem offers high-quality N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]adamantan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2.BrH/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17;/h1-4,13-15,18H,5-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXMHGBRQKENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609408-96-9 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Adamantane Pharmacophore: A Technical Guide to N-Substituted Amines

Executive Summary

The adamantane scaffold (

This guide analyzes the technical trajectory of adamantane amines—specifically focusing on the transition from primary amines (Amantadine, Memantine) to complex N-substituted derivatives. It details the unique "uncompetitive" mechanism of action at the NMDA receptor, provides a robust synthetic protocol for N-substitution, and explores the modern frontier of Multi-Target Directed Ligands (MTDLs).

Part 1: Historical Evolution & Structural Significance

The development of adamantane amines is not merely a timeline of drug approvals but a lesson in repurposing based on receptor kinetics .

The Lipophilic Cage

The adamantane core is highly lipophilic (LogP ~2.5–4.0), allowing these compounds to cross the Blood-Brain Barrier (BBB) with high efficiency. The cage structure provides steric bulk that is critical for blocking ion channels—literally acting as a "plug."

Timeline of Development

The following diagram illustrates the pivot from influenza treatment to neurology.

Figure 1: The evolutionary trajectory of adamantane amines from petrochemical curiosity to targeted neurotherapeutics.[1]

Part 2: Mechanisms of Action (The "Why" and "How")

The Antiviral Era: M2 Proton Channel Blockade

Early adamantane amines (Amantadine, Rimantadine) function by blocking the M2 proton channel of the Influenza A virus.[2][3][4][5]

-

Mechanism: The basic amine group (

) becomes protonated in the viral endosome. The positively charged adamantane ammonium ion binds inside the M2 channel pore (near Ser31), creating an electrostatic block that prevents -

Failure: A single point mutation (S31N) in the viral M2 protein renders the channel too wide for the adamantane cage to block effectively, leading to widespread resistance.

The Neuroprotective Era: Uncompetitive NMDA Antagonism

The modern relevance of this class (e.g., Memantine) lies in its interaction with the N-methyl-D-aspartate (NMDA) receptor.[6][7][8] Unlike traditional antagonists, adamantane amines are uncompetitive, open-channel blockers .

The Kinetic Hypothesis

-

Pathological Activation: In Alzheimer's, tonic release of glutamate keeps NMDA channels open, causing massive

influx (excitotoxicity). -

Physiological Activation: Synaptic transmission requires transient, high-concentration glutamate pulses.

-

The Solution: Memantine has a fast off-rate .[9] It blocks the channel during tonic low-level activation (protecting the neuron) but is quickly expelled by the high concentration of glutamate during a synaptic event (preserving memory formation).

Figure 2: The "Fast-Off" kinetic mechanism allowing Memantine to distinguish between noise (toxicity) and signal (memory).

Part 3: Comparative Pharmacological Data

The structural variations between the core drugs dictate their pharmacokinetics.

| Compound | Structure | pKa | LogP | Half-life (t½) | Primary Indication |

| Amantadine | 1-Adamantanamine | 10.8 | 2.5 | 10–14 hrs | Parkinson's (Dyskinesia) |

| Rimantadine | 10.4 | 3.3 | 24–36 hrs | Influenza (Historical) | |

| Memantine | 3,5-Dimethyl-1-adamantanamine | 10.3 | 3.3 | 60–100 hrs | Alzheimer's Disease |

Key Insight: The methyl groups on Memantine increase lipophilicity and extend half-life significantly compared to Amantadine, allowing for stable steady-state concentrations crucial for chronic neuroprotection.

Part 4: Synthetic Protocol – Reductive Amination

To develop N-substituted derivatives (the current frontier), researchers typically start with the adamantane core and attach linkers. The most robust method for creating secondary N-adamantyl amines is Reductive Amination .

Why Reductive Amination?

Direct alkylation of 1-adamantylamine with alkyl halides often leads to over-alkylation (tertiary/quaternary amines). Reductive amination is self-limiting to the mono-alkylated product when controlled correctly.

Detailed Protocol

Objective: Synthesis of N-substituted adamantane amine from Adamantanone.

Reagents:

-

2-Adamantanone (Starting material)

-

Primary Amine (

, the substituent) -

Sodium Triacetoxyborohydride (

) – Selected for mildness. -

Acetic Acid (Catalyst)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Dissolve 2-Adamantanone (1.0 equiv) and the desired Primary Amine (1.1 equiv) in DCE under

atmosphere. -

Add Glacial Acetic Acid (1–2 equiv).

-

Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine/iminium ion.

-

-

Reduction (Irreversible):

-

Add

(1.5 equiv) portion-wise. -

Stir at Room Temperature for 4–16 hours.

-

Causality:

is less reactive than

-

-

Quench and Workup:

-

Quench with saturated aqueous

(neutralize acid). -

Extract with DCM (

). -

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Silica gel).

-

Note: Adamantane derivatives are often UV-inactive. Use Iodine stain or Ninhydrin (if amine is secondary) for TLC visualization.

-

Figure 3: Synthetic pathway for N-substitution via Reductive Amination, highlighting the critical intermediate.

Part 5: Future Directions – Hybrids and MTDLs[1]

The future of adamantane chemistry lies in Multi-Target Directed Ligands (MTDLs) . By using the adamantane amine as a "warhead" or "anchor," researchers are linking it to other pharmacophores.

-

Cholinesterase Inhibitor Hybrids: Linking Memantine to Tacrine or Donepezil derivatives.

-

Goal: Simultaneous symptom relief (AChE inhibition) and neuroprotection (NMDA antagonism).[8]

-

-

Nitric Oxide (NO) Donors: N-substituted adamantanes coupled with nitrate esters.

-

Goal: Reduce neuroinflammation while blocking NMDA receptors.

-

-

Sigma-1 Receptor Modulation: N-substituted adamantanes show high affinity for

receptors, which regulate ER stress. This is a burgeoning area for ALS and depression research.

References

-

Davies, W. L., et al. (1964). "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science. Link

-

Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[1] Nature Reviews Drug Discovery. Link

-

Parsons, C. G., et al. (2007).[1] "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Wang, J., et al. (2015). "Adamantane derivatives: a systematic review of their synthesis and pharmacological activities." Current Medicinal Chemistry. Link

Sources

- 1. jchr.org [jchr.org]

- 2. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

Bioavailability Predictions for N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide

Technical Whitepaper | ADME-Tox Profiling & Predictive Modeling

Executive Summary: The Lipophilic-Metabolic Paradox

N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9) represents a distinct chemical scaffold combining the lipophilic, cage-like structure of adamantane with a nitro-aromatic moiety. While the adamantane core typically confers excellent blood-brain barrier (BBB) permeability and resistance to oxidative metabolism, the introduction of the 4-nitrobenzyl group creates a specific metabolic "handle" that significantly alters the bioavailability profile compared to the parent compound, Amantadine.

This guide provides a predictive bioavailability model based on Structure-Property Relationships (SPR) and Read-Across methodologies from validated adamantane antivirals.

Key Predictive Insights:

-

Absorption: High permeability driven by the adamantane cage; solubility enhanced by the HBr salt form.

-

Bioavailability (F%): Predicted to be High (>75%) but subject to first-pass nitro-reduction.

-

Metabolic Liability: The nitro group is a substrate for Type I and II nitroreductases (gut/liver), potentially converting the molecule into a primary amine metabolite.[1]

Physicochemical Profiling (In Silico)

To understand bioavailability, we must first quantify the molecular descriptors that drive passive transport.

Calculated Properties & Implications[1][2][3][4][5]

| Property | Value (Est.) | ADME Implication |

| Molecular Weight | ~367.3 Da (Salt) | Well within Lipinski's Rule of 5 (<500 Da). Favors absorption.[2] |

| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic. Indicates excellent membrane permeability but risk of non-specific tissue binding. |

| pKa (Amine) | ~10.1 | Highly basic. At physiological pH (7.4), it exists predominantly as a cation, aiding solubility but requiring active transport or ion-pairing for diffusion. |

| TPSA | ~60 Ų | <140 Ų threshold; predicts high oral absorption and BBB penetration.[1] |

| Rotatable Bonds | 3 | Rigid structure (Adamantane cage) minimizes entropic loss during binding/transport. |

Expert Insight: The Hydrobromide (HBr) salt form is critical here. The free base of this molecule would be virtually insoluble in gastric fluids due to the lipophilic adamantane cage. The HBr salt disrupts the crystal lattice, ensuring rapid dissolution in the stomach (pH 1-2), which is the rate-limiting step for this class of compounds.

Absorption & Distribution: The "Cage" Effect[1]

Solubility vs. Permeability

The adamantane cage acts as a "grease ball," driving the molecule through lipid bilayers.

-

Gastric Phase: The protonated amine (HBr salt) ensures high solubility.

-

Intestinal Phase: As pH rises to 6.8–7.4, the amine deprotonates. The neutral species is highly lipophilic (LogP >3.5), triggering rapid passive diffusion across enterocytes.[1]

Blood-Brain Barrier (BBB) Penetration

Adamantane derivatives are textbook BBB penetrators.

-

Prediction: High CNS exposure.

-

Mechanism: Passive diffusion + potential interaction with Choline transporters (though largely non-specific diffusion dominates).

-

Risk: CNS side effects (insomnia, dizziness) similar to Amantadine are likely if the nitro group does not significantly alter the receptor binding profile.[1]

Metabolic Stability: The Nitro-Reduction Pathway

This is the most critical deviation from standard adamantane PK. While the adamantane cage is metabolically robust (often excreted unchanged), the 4-nitrobenzyl group introduces a site for enzymatic attack.

The Nitroreductase Liability

Nitro-aromatics are susceptible to reduction by:

-

Gut Microbiota: Anaerobic bacteria in the lower intestine express nitroreductases.

-

Hepatic Enzymes: Cytosolic xanthine oxidase and NADPH-cytochrome P450 reductase.

Predicted Pathway:

This reduction drastically changes the pharmacophore, potentially creating a reactive hydroxylamine intermediate before forming the final aniline derivative.

Visualization: Metabolic Fate & Transport

The following diagram illustrates the predicted flow from oral intake to metabolic clearance.

Figure 1: Predicted absorption and metabolic pathway.[1] Note the dual metabolic risk from Gut Microbiota and Hepatic enzymes.

Experimental Validation Protocols

To confirm these predictions, the following tiered assay system is recommended. These protocols are designed to isolate solubility, permeability, and metabolic stability.[1]

Phase 1: Solubility & Permeability (The "A")[1]

Protocol A: Thermodynamic Solubility (Shake-Flask)

-

Objective: Determine saturation solubility in biorelevant media.

-

Method:

-

Suspend excess compound in buffers (pH 1.2, 4.5, 6.8) and FaSSIF (Simulated Intestinal Fluid).[1]

-

Incubate at 37°C for 24 hours with agitation.

-

Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.

-

-

Success Criteria: Solubility > 0.1 mg/mL in pH 1.2 indicates good gastric dissolution potential.[1]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

-

Objective: Predict passive transcellular permeability.

-

Method:

-

Donor plate: Compound in pH 7.4 buffer.

-

Acceptor plate: pH 7.4 buffer.

-

Membrane: PVDF filter coated with lecithin/dodecane (mimics BBB).

-

Incubate 4 hours; measure concentration in acceptor well.

-

-

Success Criteria:

cm/s confirms high permeability.

Phase 2: Metabolic Stability (The "M")[1]

Protocol C: Microsomal Stability (Liver S9 Fraction)

-

Objective: Assess hepatic clearance and nitro-reduction.

-

Method:

-

Incubate 1 µM compound with pooled human liver microsomes + NADPH regenerating system.

-

Critical Control: Run a parallel incubation under anaerobic conditions (nitrogen purge) to specifically test for nitroreductase activity, which is oxygen-sensitive.

-

Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

-

-

Interpretation: Rapid disappearance under anaerobic conditions confirms nitro-reduction liability.

References

-

Amantadine Pharmacokinetics

-

Nitro-Group Metabolism

-

Adamantane Lipophilicity & BBB

-

W.J. Geldenhuys et al., "Structure-activity relationships of pentacycloundecylamines at the N-methyl-D-aspartate receptor," Bioorganic & Medicinal Chemistry, vol. 15, no. 3, pp. 1525-1532, 2007. Link

-

-

Compound Data Source

-

PubChem, "N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide," National Library of Medicine, 2024. Link

-

Disclaimer: This guide is a theoretical prediction based on chemical structure and available literature on related analogs. Experimental verification is required for clinical application.

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9). This compound serves as a critical intermediate in the development of antiviral agents (targeting the M2 proton channel) and neuroprotective ligands.

The method employs a direct nucleophilic substitution (

Key Advantages:

-

Atom Economy: Utilizes the generated HBr to form the target salt directly.

-

Purity: Crystallization-driven purification eliminates the need for chromatography.

-

Scalability: Suitable for gram-to-multigram scale synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of the adamantane cage on the benzylic carbon of the electrophile. The steric bulk of the adamantyl group minimizes over-alkylation (formation of tertiary amines), ensuring high selectivity for the secondary amine.

Figure 1: Reaction pathway for the direct mono-alkylation of 1-adamantanamine.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | CAS No. |

| 1-Adamantanamine | 151.23 | 1.0 | Nucleophile | 768-94-5 |

| 4-Nitrobenzyl bromide | 216.03 | 1.05 | Electrophile | 100-11-8 |

| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium | 75-05-8 |

| Diethyl Ether | 74.12 | Wash | Anti-solvent | 60-29-7 |

| Ethanol (Abs.) | 46.07 | Solvent | Recrystallization | 64-17-5 |

Safety Note: 4-Nitrobenzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood. 1-Adamantanamine is a viral M2 channel blocker and should be handled with standard PPE.

Experimental Protocol

Phase 1: Preparation of Free Base (Optional)

If starting with Amantadine Hydrochloride (commercial salt), convert to free base first.

-

Dissolve 10.0 g Amantadine HCl in 50 mL water.

-

Add 20 mL 10% NaOH solution (pH > 12).

-

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

, filter, and concentrate in vacuo to yield the white solid free base.

Phase 2: Alkylation Reaction

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1-Adamantanamine (1.51 g, 10 mmol) and Acetonitrile (anhydrous, 30 mL). Stir until fully dissolved.

-

Addition: Add 4-Nitrobenzyl bromide (2.27 g, 10.5 mmol) in a single portion.

-

Note: A slight excess of the bromide ensures complete consumption of the amine.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours .-

Observation: The solution will initially be clear/yellow.[5] As the reaction progresses, a white to off-white precipitate (the HBr salt) typically begins to form due to its lower solubility in hot MeCN compared to the reactants.

-

-

Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). Stain with Ninhydrin (amine) or UV (nitrobenzyl).

Phase 3: Isolation & Purification[5][6][7]

-

Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (

) for 1 hour to maximize precipitation. -

Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel.

-

Washing: Wash the filter cake with:

-

Cold Acetonitrile (

mL) to remove unreacted bromide. -

Diethyl Ether (

mL) to remove organic impurities and facilitate drying.

-

-

Drying: Dry the solid in a vacuum oven at

for 4 hours. -

Recrystallization (If required): If the purity is

(by HPLC), recrystallize from hot Ethanol. Dissolve in minimum boiling EtOH, filter hot to remove insolubles, and cool to precipitate.

Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Appearance | Visual | White to pale yellow crystalline solid | High purity salt form |

| Melting Point | MP | Typical for adamantane salts | |

| (DMSO- | Adamantane cage protons | ||

| Benzylic | |||

| Para-substituted aromatic ring | |||

| Mass Spec | ESI-MS | Matches free base |

Critical Process Workflow

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

-

Low Yield: If the salt does not precipitate upon cooling, concentrate the acetonitrile solution to half volume and add Diethyl Ether to induce precipitation.

-

Coloration: A strong yellow/orange color in the solid suggests residual 4-nitrobenzyl bromide or decomposition. Wash thoroughly with ether.

-

Solubility Issues: If the starting amine is not fully soluble in MeCN at RT, gentle warming is acceptable before adding the bromide.

References

-

Preparation of Adamantane Derivatives: Pellicciari, R., et al. "Adamantane derivatives of biological interest.[3][5][6] Synthesis and antiviral activity."[3][5][6][7][8][9] Arzneimittelforschung, 1980.

-

General Alkylation of Aminoadamantanes: El-Emam, A. A., et al. "Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides." Molecules, 2013.

-

Synthesis of 4-Nitrobenzyl Bromide: "Preparation of 4-nitrobenzyl bromide." PrepChem, accessed 2026.

-

Amantadine Hydrochloride Synthesis: Dang, A. T., et al.[8] "A Simple and Economical Process for Producing Amantadine Hydrochloride."[10][7][8][11] International Journal of Pharmaceutical Sciences and Research, 2021.[9]

Sources

- 1. aablocks.com [aablocks.com]

- 2. aablocks.com [aablocks.com]

- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 6. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. ijpsr.com [ijpsr.com]

- 10. ias.ac.in [ias.ac.in]

- 11. ias.ac.in [ias.ac.in]

Application Note: Preparation and Handling of N-(4-Nitrobenzyl)-1-adamantanamine HBr Stock Solutions

Topic: Preparation of Stock Solutions for N-(4-Nitrobenzyl)-1-adamantanamine HBr Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, storage, and handling of stock solutions for N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9). This compound features a lipophilic adamantane cage coupled with a nitro-aromatic moiety, presenting specific solubility challenges in aqueous media. This document provides a self-validating workflow to ensure compound stability, accurate dosing, and reproducibility in biological assays (e.g., ion channel blockade, antimicrobial screening).

Physicochemical Profile & Solvent Selection

Understanding the molecular architecture is the first step to successful solution preparation. The adamantane core drives high lipophilicity, while the hydrobromide salt form provides a degree of polar character, though often insufficient for direct aqueous solubility at high concentrations.

Table 1: Compound Specifications

| Property | Detail |

| Compound Name | N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide |

| CAS Number | 1609408-96-9 |

| Molecular Formula | C₁₇H₂₃BrN₂O₂ |

| Molecular Weight | 367.28 g/mol |

| Appearance | White to off-white crystalline solid (typically) |

| Solubility Class | Lipophilic Cationic Salt |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Secondary Solvent | Ethanol (EtOH) - Use with caution due to evaporation |

Solvent Selection Logic (Expertise Pillar)

-

Why DMSO? The adamantane cage is highly hydrophobic. While the HBr salt improves polarity, the lattice energy of the crystal often resists dissolution in pure water. DMSO disrupts these hydrophobic interactions effectively while solvating the ionic HBr portion. It is the gold standard for long-term storage at -20°C.

-

Why Amber Vessels? The p-nitrobenzyl moiety is potentially photosensitive. Long-term exposure to ambient light can lead to slow degradation or reduction of the nitro group. Light-protective labware is mandatory.

-

Why Avoid Direct Aqueous Dissolution? Attempting to dissolve >1 mM directly in water often results in "micro-precipitation"—invisible aggregates that skew IC50 curves and clog microfluidic channels.

Protocol A: Solubility Assessment (Batch Validation)

Before preparing a valuable library stock, perform this saturation test on a small sample to verify the specific batch's behavior.

Objective: Confirm solubility limit in 100% DMSO.

-

Weighing: Weigh approximately 1 mg of the compound into a 1.5 mL amber microcentrifuge tube.

-

Incremental Addition: Add DMSO in 10 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Observation: Hold the tube against a black background.

-

Target: A clear solution at ~27 µL (for 1 mg) indicates a solubility of ~100 mM.

-

Note: Most adamantane salts are stable at 10-50 mM in DMSO. We recommend 10 mM as a conservative standard to prevent precipitation upon freezing.

-

Protocol B: Preparation of 10 mM Stock Solution

This is the core workflow for generating a reliable master stock.

Reagents & Equipment[4][5][6][7]

-

Solid Compound: N-(4-Nitrobenzyl)-1-adamantanamine HBr.[5]

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.

Step-by-Step Procedure

1. Mass Calculation:

Calculate the mass required for the desired volume.

2. Weighing:

-

Tare the amber glass vial.

-

Weigh the calculated amount of solid directly into the vial. Record the exact mass (e.g., 18.42 mg).

3. Volume Adjustment:

-

Back-calculate the exact volume of DMSO needed based on the actual mass weighed to maintain 10.0 mM precision.

4. Dissolution (The "Critical Step"):

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 60 seconds.

-

Sonicate in a water bath at room temperature (20-25°C) for 5-10 minutes.

-

Caution: Do not allow the water bath to exceed 40°C, as high heat can degrade the nitro group or cause solvent evaporation.

-

-

Visual QC: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or undissolved crystals. The solution must be optically clear.

5. Aliquotting:

-

Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in amber PCR tubes or cryovials.

-

Reasoning: This prevents repeated freeze-thaw cycles, which can induce crystal nucleation and compound degradation.

Workflow Visualization

Figure 1: Workflow for the preparation of a validated 10 mM stock solution. Note the iterative QC loop to ensure complete dissolution.

Protocol C: Serial Dilution & Assay Preparation

Direct dilution from 100% DMSO to aqueous media often causes precipitation of lipophilic compounds. A "Step-Down" dilution strategy is required.

The "200x" Rule: For biological assays, keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

-

Intermediate Stock (100x): Dilute 10 mM Stock 1:100 into culture media (or buffer)

100 µM (1% DMSO).-

Check for precipitation immediately. If cloudy, use an intermediate dilution in 50% DMSO first.

-

-

Working Solution (1x): Dilute Intermediate Stock 1:10 into media

10 µM (0.1% DMSO).

Dilution Scheme Visualization

Figure 2: Serial dilution strategy designed to minimize osmotic shock and precipitation events in cellular assays.

Storage, Stability & Troubleshooting

Storage Conditions

-

Temperature: -20°C is standard. -80°C is acceptable but unnecessary for HBr salts in DMSO.

-

Environment: Store in a desiccator or sealed bag with silica gel. DMSO is hygroscopic; absorbed water will crash out the adamantane compound over time.

-

Shelf Life:

-

Solid: >2 years (Desiccated, Dark).

-

10 mM DMSO Stock: 6 months (-20°C).

-

Aqueous Dilutions: Prepare fresh daily. Do not store.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed moisture or solution was saturated. | Warm to 37°C and sonicate. If solids persist, filter (0.22 µm) and re-quantify concentration via HPLC. |

| Yellowing of solution | Nitro group degradation (photolysis). | Discard stock. Prepare fresh in amber tubes. |

| Cytotoxicity in vehicle control | DMSO concentration > 0.5%. | Adjust dilution scheme to ensure final DMSO is < 0.5% (or < 0.1% for sensitive neurons). |

References

-

AA Blocks. (n.d.). N-(4-nitrobenzyl)-1-adamantanamine hydrobromide Product Sheet. Retrieved February 15, 2026, from [Link]

-

Cold Spring Harbor Protocols. (2002). Stock Solutions and General Laboratory Practice. Retrieved February 15, 2026, from [Link]

-

American Chemical Society (ACS). (2018).[6] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. ACS Omega. Retrieved February 15, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. Retrieved February 15, 2026, from [Link]

Sources

Handling and storage requirements for light-sensitive nitrobenzyl compounds

Application Note & Protocol Guide

Topic: Strategic Handling and Storage of Light-Sensitive ortho-Nitrobenzyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Paradox of Light-Activated Molecules

The ortho-nitrobenzyl (oNB) group is one of the most widely utilized photolabile protecting groups (PPGs), or "cages," in modern science.[1][2][3] Its utility spans diverse fields, from the controlled release of neurotransmitters and drugs in biological systems to the light-triggered activation of DNA functions and the fabrication of photoresponsive materials.[4][5] The power of oNB-caged compounds lies in their inherent paradox: they are designed to be exquisitely sensitive to light, releasing a target molecule with spatiotemporal precision upon irradiation. This very sensitivity, however, makes their handling and storage a critical challenge. Improper management can lead to premature uncaging, sample degradation, and ultimately, the failure of meticulously planned experiments.

This guide provides a comprehensive framework for the proper handling and storage of oNB compounds. Moving beyond simple instructions, we will explore the fundamental photochemistry that dictates these protocols, empowering researchers to make informed decisions that ensure the integrity and efficacy of these powerful chemical tools.

Section 1: The Underpinning Photochemistry of ortho-Nitrobenzyl Groups

A foundational understanding of the photocleavage mechanism is essential for appreciating the rationale behind the stringent handling protocols. The process is not instantaneous but involves a series of light-induced intramolecular reactions.

The Mechanism of Photocleavage

The photodeprotection of oNB-functionalized substrates is initiated by the absorption of a photon, typically in the UV-A range (around 300-365 nm), which promotes the molecule to an excited state.[6] The mechanism is most often described as a Norrish Type II reaction, proceeding through several key intermediates.[7][8]

-

Photoexcitation & Hydrogen Abstraction: Upon absorbing a photon, the nitro group is excited. In this state, an oxygen atom from the nitro group abstracts a hydrogen atom from the benzylic carbon.[8]

-

Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient, photochromic species known as an aci-nitro intermediate.[7][9] This intermediate is the pivotal point in the uncaging process.

-

Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement cleaves the benzylic C-O bond, liberating the "caged" molecule (e.g., an alcohol, carboxylate, or phosphate) and forming an ortho-nitrosobenzaldehyde (or ketone) byproduct.[8][10]

Figure 1: Simplified workflow of the photocleavage mechanism for o-nitrobenzyl compounds.

The Problematic Byproduct: o-Nitrosobenzaldehyde

While the release of the active molecule is the desired outcome, the generation of o-nitrosobenzaldehyde is an unavoidable consequence. This byproduct is itself photoreactive and thermally unstable, capable of decomposing into oligomers containing azo and amide linkages.[1][2][3] These colored byproducts can absorb light at similar wavelengths to the parent oNB compound, acting as an "inner filter" that reduces photolysis efficiency and can complicate spectroscopic analysis.[2]

Factors Influencing Photolysis Efficiency

The success of an experiment often depends on the efficiency of the photorelease. Several factors can influence the quantum yield (the number of molecules uncaged per photon absorbed) and the overall rate of cleavage.

| Factor | Influence on Photolysis | Rationale & Expert Insight |

| Wavelength | Critical for initiation. Most oNB compounds absorb maximally in the UV-A range (300-365 nm).[6] | Using wavelengths >400 nm is generally ineffective. While lower wavelengths (<300 nm) can work, they are more likely to cause photodamage to biological samples.[6] Always match the irradiation source to the absorbance spectrum of your specific compound. |

| Solvent | Can significantly alter reaction rates and quantum yields. | The presence of water is essential for some intramolecular photoredox pathways in nitrobenzyl alcohols.[11] The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize excited states and intermediates, affecting reaction efficiency.[12][13] |

| pH | Can be critical, especially in aqueous solutions. | The decay of the aci-nitro intermediate can be acid or base-catalyzed, depending on the specific compound structure.[10][11] This can dramatically alter the release kinetics of the caged substrate. |

| Substituents | Electron-donating groups on the aromatic ring can red-shift the absorption wavelength and increase the quantum yield.[14][15] | Adding a methyl group to the benzylic carbon has been shown to enhance cleavage kinetics significantly.[6] This is a key consideration during the design phase of new caged compounds. |

| Oxygen | Molecular oxygen can quench the excited triplet state, reducing uncaging efficiency. | For quantitative studies requiring high precision, deoxygenating the solution by purging with an inert gas (argon or nitrogen) is recommended. |

Section 2: Core Protocols for Storage and Handling

The overarching principle is the rigorous exclusion of activating wavelengths of light. Ambient laboratory lighting and sunlight contain sufficient UV and blue light to initiate degradation over time.[16]

Storage of Solid Compounds

Proper long-term storage is the first line of defense against degradation.

-

Containers: Always use amber glass vials or opaque containers that block ultraviolet and visible light.[17][18][19] For extremely sensitive compounds, wrap amber vials in aluminum foil as a secondary barrier.

-

Temperature: Unless the manufacturer's data sheet specifies otherwise, store solid compounds at -20°C.[16] This minimizes thermal decomposition pathways that can occur even in the dark.[2]

-

Atmosphere: For long-term storage (>6 months), consider flushing the vial with a dry, inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen.[16]

-

Labeling: All labels should clearly state the compound name, concentration (if in solution), date, and a prominent "LIGHT-SENSITIVE" warning.[20][21]

Storage of Stock Solutions

Solutions are often more susceptible to degradation than solids.

-

Solvent Choice: Use anhydrous, high-purity solvents. Dissolved water or impurities can participate in degradation pathways.

-

Aliquoting: Prepare concentrated stock solutions and divide them into smaller, single-use aliquots. This practice is critical as it prevents the repeated warming, cooling, and light exposure of the entire stock.[17]

-

Storage: Store frozen aliquots at -20°C or -80°C in amber or foil-wrapped tubes.[16]

General Handling: The "Dim Light" Workflow

Any procedure involving the handling of oNB compounds outside of their protected storage should be performed with minimal light exposure.

-

Preparation: Whenever possible, work in a room with the lights turned off, using only a dim, long-wavelength "safelight" (e.g., a red photographic safelight) for illumination. If a darkroom is unavailable, work in a designated area away from windows and direct overhead lighting.[17][20]

-

Weighing: To weigh out solid material, briefly remove it from the freezer and place it in a desiccator to warm to room temperature before opening; this prevents condensation of atmospheric moisture onto the cold solid.[16] Perform the weighing quickly in a dimmed area.

-

Dissolution & Dilution: Prepare solutions in amber glassware or cover standard glassware completely with aluminum foil.[17][22] Keep containers covered as much as possible during the process.

-

Cellular & Biological Experiments: When adding the caged compound to cell culture media or buffer, perform the addition in a darkened biosafety cabinet. Protect the culture plates or sample tubes from light by wrapping them in foil or placing them in a light-proof box until the moment of photoactivation.[22]

Section 3: Experimental Protocols & Workflows

The following protocols provide a template for the reliable use of oNB compounds.

Protocol: Preparation of a Concentrated Stock Solution

This protocol minimizes light exposure during the critical first step of bringing the compound into solution.

-

Pre-cool Solvent: Place a sealed vial of anhydrous solvent (e.g., DMSO or DMF) in a desiccator to ensure it is dry.

-

Acclimate Compound: Remove the vial of solid oNB compound from the -20°C freezer and place it in a desiccator at room temperature for 15-20 minutes.

-

Work in Dim Light: Move to a designated low-light area.

-

Weigh Compound: Quickly weigh the desired amount of the solid into a tared amber glass vial.

-

Dissolve: Using a calibrated pipette, add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mM).

-

Mix: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, gentle sonication in a foil-covered beaker can be used.

-

Aliquot for Storage: Immediately divide the stock solution into single-use volumes in small, amber microcentrifuge tubes.

-

Store: Wrap the aliquot tubes in foil, label them, and place them in a freezer box for storage at -20°C or -80°C.

Protocol: General Photolysis Experiment (in vitro)

This workflow outlines a typical experiment for uncaging a substrate in a cuvette for spectroscopic analysis.

-

Prepare Sample: In a low-light environment, prepare the final experimental solution by diluting the stock solution into the desired aqueous buffer. Transfer the solution to a quartz cuvette.

-

Acquire Pre-Irradiation Spectrum: Place the cuvette in a spectrophotometer or fluorometer and record a baseline spectrum (Time = 0). This is the spectrum of the fully "caged" compound.

-

Set Up Irradiation Source: Position the light source (e.g., a 365 nm LED or a filtered mercury lamp) to illuminate the cuvette. Ensure all appropriate safety shields are in place to protect the user from UV exposure.

-

Irradiate: Open the shutter or turn on the light source to irradiate the sample for a defined period (e.g., 10 seconds). The optimal irradiation time must be determined empirically.[23]

-

Acquire Post-Irradiation Spectrum: Immediately after irradiation, record another spectrum.

-

Repeat and Monitor: Repeat steps 4 and 5 for incremental time points until the spectral changes plateau, indicating the reaction is complete.

-

Analyze Data: Analyze the change in absorbance or fluorescence to determine the kinetics and extent of the photorelease.[24]

Figure 2: A generalized experimental workflow for a photolysis study.

Protocol: Monitoring Photocleavage via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the disappearance of the starting material and the appearance of products.[24][25]

-

Set Up: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Sample Preparation: Perform a photolysis experiment as described in 3.2, but take aliquots at each time point and immediately place them in amber HPLC vials in a cooled autosampler tray. If quenching is needed, a scavenger for the nitroso byproduct can be added.

-

Analysis: Inject the samples onto a suitable column (e.g., C18 reverse-phase). Monitor the chromatogram at two key wavelengths: one where the parent caged compound absorbs and another specific to the released substrate or byproduct.

-

Quantification: Integrate the peak areas for the caged starting material and the released product at each time point. Plot the concentration versus time to determine the reaction kinetics.

Section 4: Troubleshooting and Safety

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Photorelease | 1. Insufficient light intensity or incorrect wavelength.[6]2. Degraded compound from improper storage/handling.3. "Inner filter" effect from byproduct accumulation.[2]4. Quenching by oxygen or other solution components. | 1. Verify lamp output and spectrum. Increase irradiation time or intensity.2. Use a fresh aliquot from a properly stored stock.3. Work at lower concentrations. If possible, use a flow setup to remove byproducts.4. Deoxygenate the buffer prior to the experiment. |

| High Background Signal / Premature Uncaging | 1. Exposure to ambient light during sample preparation.[26]2. Hydrolytic instability of the compound in aqueous buffer.[9] | 1. Strictly adhere to low-light handling protocols.2. Check the compound's stability in the experimental buffer by incubating a sample in the dark and analyzing it over time. Prepare fresh solutions just before use. |

| Assay Interference or Cell Toxicity | 1. The nitroso byproduct is reacting with the biological system.[1]2. The caged compound itself has some "dark" biological activity. | 1. Include a control where an irradiated solution (containing only buffer and byproducts) is added to the assay.2. Run a control with the caged compound in the dark to assess its baseline effect. |

Safety Precautions

-

Chemical Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[19][21][27] Consult the Safety Data Sheet (SDS) for the specific compound and solvents used.

-

UV Radiation Hazard: UV light sources used for photolysis can cause severe eye and skin damage. Never look directly at the light source. Use appropriate shielding (e.g., UV-blocking polycarbonate shields) and wear UV-protective safety glasses. Ensure interlocks on commercial systems are functional.

-

Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with institutional and local environmental safety regulations.

Conclusion

Light-sensitive ortho-nitrobenzyl compounds are indispensable tools for research and development. Their successful application hinges entirely on the researcher's ability to protect them from their intended trigger—light—until the precise moment of experimental execution. By integrating an understanding of their fundamental photochemistry with disciplined storage and handling protocols, scientists can ensure the integrity of these molecules, leading to more reliable, reproducible, and impactful results.

References

-

Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

-

Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]

-

Wengel, J., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64, 2076. [Link]

-

Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

-

SOPKP. (2025, April 7). Storage instructions for chemical reagents. [Link]

-

GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. [Link]

-

Wengel, J., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. National Library of Medicine. [Link]

-

MDPI. (n.d.). ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic New. [Link]

-

Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Yamago, S., et al. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

-

ResearchGate. (2019). Using o-nitrobenzyls as photocleavable linker to prepare...[Link]

-

Yamago, S., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv. [Link]

-

Falvey, D. E., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

-

Papageorgiou, G., et al. (n.d.). Quenching of excited chlorophyll A in vivo by nitrobenzene. National Library of Medicine. [Link]

-

Ellis-Davies, G. C. R. (n.d.). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

ResearchGate. (2025, November 23). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF. [Link]

-

Hecht, S., et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Stavros, V. G., et al. (2025, September 1). The femtochemistry of nitrobenzene following excitation at 240 nm. National Library of Medicine. [Link]

-

University of California San Diego. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

-

Stavros, V. G., et al. (2024, April 4). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]

-

Wiley-VCH. (n.d.). Photoremovable Protecting Groups Used for the Caging of Biomolecules. [Link]

-

University of California San Diego Blink. (2023, November 14). Photographic Processing Hazards. [Link]

-

Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5577. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

Griesbeck, A. G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6127-6140. [Link]

-

Nizkorodov, S. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

-

Ju, J., et al. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Library of Medicine. [Link]

-

YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. [Link]

-

Penn Engineering. (2006, August 1). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Light-Sensitive Injectable Prescription Drugs. National Library of Medicine. [Link]

-

Oxford Academic. (2024, June 17). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. [Link]

-

Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

-

LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 14. nathan.instras.com [nathan.instras.com]

- 15. academic.oup.com [academic.oup.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 18. needle.tube [needle.tube]

- 19. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 20. Storage instructions for chemical reagents [en.hnybio.com]

- 21. youthfilter.com [youthfilter.com]

- 22. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 27. Photographic Processing Hazards [blink.ucsd.edu]

Microwave-assisted synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide

Application Note: Microwave-Assisted Synthesis of N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9). While traditional thermal alkylation of bulky amines like 1-adamantanamine often suffers from long reaction times (12–24 hours) and incomplete conversion due to steric hindrance, microwave-assisted organic synthesis (MAOS) significantly accelerates this nucleophilic substitution.

By leveraging the high dielectric loss of polar transition states in the

Scientific Foundation & Mechanism[1]

Reaction Mechanism ( )

The synthesis proceeds via a bimolecular nucleophilic substitution (

-

Steric Factors: The bulky adamantyl cage creates significant steric shielding around the nitrogen. Thermal heating often fails to provide sufficient energy to overcome the activation barrier efficiently, leading to stalled reactions.

-

Microwave Effect: Microwave irradiation directly couples with the dipoles of the reagents and the polar transition state. The formation of the charged ammonium intermediate is accelerated by the specific "non-thermal" stabilization of the polar transition state in the electromagnetic field.

-

Salt Formation: The leaving group (bromide ion) immediately associates with the protonated secondary amine product, stabilizing it as the hydrobromide salt and preventing over-alkylation to the tertiary amine.

Figure 1: Mechanistic pathway of the microwave-assisted alkylation demonstrating the direct formation of the hydrobromide salt.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 1-Adamantanamine | 151.23 | 1.0 | Nucleophile | 768-94-5 |

| 4-Nitrobenzyl bromide | 216.03 | 1.05 | Electrophile | 100-11-8 |

| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium | 75-05-8 |

| Diethyl Ether | 74.12 | Wash | Precipitant | 60-29-7 |

-

Note: 4-Nitrobenzyl bromide is a lachrymator . Handle only in a fume hood.

-

Solvent Choice: Acetonitrile is selected for its high dielectric constant (

) and high loss tangent (

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

-

Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.

-

Stirring: Magnetic stir bar (high-field compatible).

Experimental Protocol

Step 1: Preparation of Reaction Mixture

-

In a 10 mL microwave vial, dissolve 1-Adamantanamine (151 mg, 1.0 mmol) in Acetonitrile (3.0 mL).

-

Add 4-Nitrobenzyl bromide (227 mg, 1.05 mmol).

-

Expert Tip: A slight excess (5%) of the bromide ensures complete consumption of the nucleophilic amine, which is harder to remove during workup than the bromide.

-

-

Add a magnetic stir bar and seal the vial with a crimp cap.

-

Vortex for 10 seconds to ensure homogeneity.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. This "Ramp-to-Temperature" method prevents thermal runaway.

| Parameter | Setting | Rationale |

| Temperature | 110°C | Optimal for overcoming steric hindrance of adamantane. |

| Hold Time | 15:00 min | Sufficient for >95% conversion based on kinetic profiling. |

| Power | Dynamic (Max 150W) | System adjusts power to maintain 110°C. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff for acetonitrile vapor pressure. |

| Stirring | High | Essential for uniform heat distribution. |

Step 3: Workup & Isolation (Self-Validating)

-

Cooling: Allow the reaction vessel to cool to room temperature (RT) using the reactor's compressed air cooling feature.

-

Precipitation: Upon cooling, the N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide salt will typically crystallize directly from the acetonitrile solution.

-

If no precipitate forms: Cool the vial to 0°C in an ice bath for 30 minutes. If still soluble, add Diethyl Ether (5 mL) dropwise to induce precipitation.

-

-

Filtration: Filter the solid using a vacuum filtration setup (Hirsch funnel).

-

Washing: Wash the filter cake with cold Acetonitrile (1 x 2 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted 4-nitrobenzyl bromide.

-

Drying: Dry the white/off-white solid under vacuum at 40°C for 2 hours.

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to conventional reflux methods.

| Method | Temperature | Time | Yield (%) | Purity (HPLC) |

| Microwave (This Protocol) | 110°C | 15 min | 88% | >98% |

| Conventional Reflux | 82°C (MeCN reflux) | 12 hours | 62% | 85%* |

*Conventional heating often yields a mixture of mono- and trace di-alkylated products, requiring column chromatography.

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: >220°C (decomposition characteristic of HBr salts).

-

1H NMR (DMSO-d6, 400 MHz):

-

9.10 (br s, 2H,

-

8.25 (d, 2H, Ar-H, ortho to

-

7.80 (d, 2H, Ar-H, meta to

-

4.25 (s, 2H,

- 2.15 (s, 3H, Adamantane-CH),

-

1.90 (s, 6H, Adamantane-

-

1.65 (m, 6H, Adamantane-

-

9.10 (br s, 2H,

-

IR (KBr): 2910 cm⁻¹ (C-H str, adamantane), 1520/1345 cm⁻¹ (

stretch), 2400–2800 cm⁻¹ (Ammonium salt broad band).

Safety & Hazards

-

4-Nitrobenzyl Bromide: Severe lachrymator and skin irritant. Causes eye and skin burns. All weighing must be done in a functioning fume hood.

-

1-Adamantanamine: Biologically active (antiviral/dopaminergic). Avoid inhalation of dust.

-

Microwave Safety: Do not exceed vessel pressure limits. Acetonitrile is flammable; ensure the vessel is properly sealed and the reactor cavity is ventilated.

References

-

Sigma-Aldrich. Product Specification: N-(4-nitrobenzyl)-1-adamantanamine hydrobromide (CAS 1609408-96-9).

-

Yadav, A. R., et al. (2011). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, 4(6). (General methodology for MW amine alkylation).

-

Stanisavljević, A., et al. (2025). "Microwave-promoted mono-N-alkylation of aromatic amines in water."[1] ResearchGate. (Validation of MW mono-alkylation selectivity).

-

BenchChem. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." (Protocols for Adamantane functionalization).

-

Zhimomi, B. K., et al. (2024). "Microwave-assisted synthesis of novel [1,4] oxazine derivatives."[2] Arkivoc. (Demonstrates reactivity of 4-nitrobenzyl bromide in MW synthesis).

Sources

Application Note: TLC Solvent Systems for Monitoring Adamantane Amine Reactions

Executive Summary: The "Ghost" on the Plate

Adamantane amines (e.g., Amantadine, Memantine, Rimantadine) present a dual challenge in Thin Layer Chromatography (TLC). First, the adamantane cage is lipophilic and bulky, while the amine functionality is highly polar and basic. Second, these compounds lack a conjugated

This guide provides a validated protocol to overcome the two primary failure modes in adamantane chromatography:

-

Tailing/Streaking: Caused by the interaction of basic amines with acidic silanol groups on silica gel.[1]

-

Detection Failure: Caused by reliance on UV visualization or improper staining techniques.

The Chemistry of Separation

To achieve a clean separation (R

-

The Problem: Adamantane amines (

) act as bases. They protonate upon contact with silanols, forming ammonium silanolate salts ( -

The Solution: A "sacrificial base" (Mobile Phase Modifier) must be added to the solvent system. Ammonia (

) or Triethylamine (

Mechanism of Action

The following diagram illustrates the competitive inhibition strategy required for sharp peaks.

Figure 1: Mechanism of silanol suppression using basic modifiers to prevent amine tailing.

Optimized Solvent Systems

The following solvent systems have been categorized by the reaction stage. Note: Always pre-saturate the TLC chamber with the mobile phase for at least 15 minutes to ensure reproducible R

Table 1: Validated Mobile Phases

| Reaction Stage | Analyte State | Recommended Solvent System (v/v) | Rationale |

| General Synthesis | Free Amines | DCM : MeOH : NH | The "Gold Standard." DCM solubilizes the cage; MeOH/NH |

| Validated QC | Amantadine HCl | n-Hexane : MeOH : Diethylamine (80 : 40 :[2] 5) | Highly specific system for separating amantadine from impurities [1]. |

| Protection Steps | Boc/Cbz-Protected | Hexane : EtOAc (8 : 2 or 7 : 3) | Protected amines are not basic. No modifier (NH |

| High Polarity | HCl Salts / Polar Byproducts | CHCl | Chloroform is slightly more polar than DCM; TEA is a stronger base than ammonia. |

Critical Safety Note: When using DCM : MeOH : NH

OH , mix the DCM and MeOH first, then add the ammonium hydroxide. Shake vigorously in a separating funnel or closed jar to ensure the ammonia gas is solubilized. If the solution turns cloudy, add a small amount of MeOH until clear.

Visualization Protocols (The "Invisible" Analyte)

Since adamantane amines are UV-inactive, you must use chemical stains. Do not rely on UV

Primary Method: Ninhydrin Stain

Best for: Primary and Secondary amines (e.g., Memantine, Amantadine).

-

Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.

-

Action: Reacts with free amines to form "Ruhemann’s Purple."

-

Appearance: Pink to deep purple spots on a white background.

-

Limit: Will not detect tertiary amines or protected (Boc) amines effectively.

Secondary Method: Iodine Chamber

Best for: All adamantane derivatives (including protected/tertiary) due to the lipophilic cage.

-

Preparation: Place a few crystals of solid Iodine (

) in a jar with silica gel. -

Action: Iodine vapor reversibly absorbs into the lipophilic adamantane cage.

-

Appearance: Brown/Yellow spots on a tan background.

-

Warning: The stain fades quickly. Circle spots immediately.

Tertiary Method: Dragendorff’s Reagent

Best for: Tertiary amines and alkaloids.

-

Action: Forms an orange-red precipitate with tertiary nitrogen centers.

-

Appearance: Orange spots on a yellow background.

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct monitoring protocol for your specific reaction step.

Figure 2: Decision tree for solvent and stain selection based on amine protection status.

Step-by-Step Protocol

Materials

-

TLC Plates: Silica Gel 60 F

(Aluminum or Glass backed). -

Micro-capillaries.

-

Developing Chamber (Jar with lid).

Procedure

-

Sample Prep: Dissolve ~2 mg of reaction mixture in 0.5 mL of DCM (avoid MeOH for spotting if possible, as it spreads the spot). If the compound is a salt, add 1 drop of Ammonium Hydroxide to the sample vial to free-base it before spotting.

-

Spotting: Apply a small, concentrated spot (< 2 mm diameter). Apply 1 cm from the bottom.

-

Elution:

-

Pour solvent (e.g., DCM:MeOH:NH

OH 90:10:1) into the chamber. -

Crucial: Swirl and let stand for 5 minutes to saturate the air with ammonia vapor.

-

Run the plate until the solvent front is 1 cm from the top.

-

-

Drying:

-

Remove plate and air dry in a fume hood.

-

Note: Ensure all ammonia smell is gone before staining (ammonia reacts with Ninhydrin to turn the whole plate purple).

-

-

Visualization:

Troubleshooting

| Observation | Cause | Corrective Action |

| Spot stays at baseline | Compound is likely a salt (HCl/TFA). | Add more NH |

| Long streaks (Comets) | Silanols are active.[8] | Switch from NH |

| Whole plate turns purple | Ammonia residue. | Dry the plate more thoroughly before dipping in Ninhydrin. |

| No spots visible | Volatility or wrong stain. | The compound may have sublimed during drying. Try Iodine vapor (no heat required). |

References

-

Validation of Amantadine TLC Method: El-Sherbiny, D. T., El-Enany, N., Belal, F. F., & Hansen, S. H. (2008).[2] Simultaneous determination of amantadine hydrochloride and its related substances by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.

-

Ninhydrin Staining Mechanism: Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry.

-

General TLC of Amines (Silanol Interactions): Poole, C. F. (2003). The Essence of Chromatography. Elsevier Science. (Chapter: Thin-Layer Chromatography).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Quantitative thin-layer chromatographic method for determination of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLC stains [reachdevices.com]

- 4. m.youtube.com [m.youtube.com]

- 5. microbenotes.com [microbenotes.com]

- 6. epfl.ch [epfl.ch]

- 7. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]

- 8. lcms.cz [lcms.cz]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide

Welcome to the technical support center for the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you may encounter during the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide, primarily focusing on the reductive amination pathway.

Question: My yield of N-(4-Nitrobenzyl)-1-adamantanamine is consistently low. What are the likely causes and how can I improve it?

Low yield in this synthesis is a common issue and can often be attributed to challenges in one of the two key stages of reductive amination: imine formation or the subsequent reduction. The steric hindrance of the bulky 1-adamantanamine can significantly impact both steps.

Potential Cause 1: Inefficient Imine Formation

The initial condensation between the sterically bulky 1-adamantanamine and 4-nitrobenzaldehyde to form the N-(4-nitrobenzylidene)-1-adamantanamine intermediate can be slow and incomplete. In fact, literature has reported yields as low as 11% for a related imine synthesis, highlighting the inherent difficulty of this step[1].

Solutions:

-

Catalysis: The use of a mild acid catalyst can promote imine formation. A few drops of glacial acetic acid can be beneficial.

-

Dehydration: The formation of an imine is a reversible reaction that produces water. Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by:

-

Using a Dean-Stark apparatus with a suitable solvent like toluene.

-

Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

-

-

Reaction Time and Temperature: Given the steric hindrance, longer reaction times and elevated temperatures may be necessary to achieve a reasonable conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Cause 2: Incomplete Reduction of the Imine

The C=N bond of the imine intermediate must be effectively reduced to the desired secondary amine. The choice of reducing agent and reaction conditions are critical.

Solutions:

-

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde if added too early. It is best to allow for sufficient time for imine formation before adding NaBH₄[2].

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for reductive aminations. It is particularly effective because it can be added at the beginning of the reaction (one-pot synthesis) and will preferentially reduce the iminium ion over the aldehyde[2][3][4]. This is often the reagent of choice for challenging reductive aminations.

-

-

pH Control: The reduction of the imine is most effective when it is protonated to form an iminium ion. Maintaining a mildly acidic pH (around 5-6) can enhance the rate of reduction. This can often be achieved by the addition of acetic acid, which also catalyzes imine formation[3].

Potential Cause 3: Side Reactions

Several side reactions can occur, leading to a decrease in the yield of the desired product.

-

Over-alkylation: While less common in reductive amination than in direct alkylation, it is a possibility. Using a stoichiometric amount of the aldehyde can help minimize this.

-

Reduction of the Nitro Group: Strong reducing conditions can potentially reduce the nitro group on the 4-nitrobenzaldehyde. Mild reducing agents like NaBH(OAc)₃ are less likely to cause this issue compared to stronger reducing agents or catalytic hydrogenation under harsh conditions[4].

Question: I am considering direct alkylation of 1-adamantanamine with 4-nitrobenzyl bromide as an alternative synthesis route. What are the potential pitfalls of this method?

Direct alkylation is a viable alternative to reductive amination. However, it comes with its own set of challenges.

Potential Pitfalls:

-

Over-alkylation: The product, N-(4-Nitrobenzyl)-1-adamantanamine, is a secondary amine and can react with another molecule of 4-nitrobenzyl bromide to form a tertiary amine. This is a common problem in direct alkylation of amines[5][6]. To minimize this, a large excess of 1-adamantanamine can be used.

-

Salt Formation: The reaction produces hydrobromic acid (HBr) as a byproduct, which will react with any amine present (starting material or product) to form the hydrobromide salt[5][7][8]. This can complicate the reaction and subsequent work-up. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the HBr as it is formed.

-

Reaction Rate: The bulky nature of 1-adamantanamine can lead to a slow reaction rate. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can accelerate the reaction[9].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reductive amination synthesis?

For reductive aminations using sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) is often the preferred solvent[4]. Tetrahydrofuran (THF) is also a suitable option. If using sodium borohydride, methanol is a common choice as it facilitates imine formation[3].

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. You can use a mobile phase such as ethyl acetate/hexane to separate the starting materials (1-adamantanamine and 4-nitrobenzaldehyde), the imine intermediate, and the final product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q3: My final product is an oil, but I need a solid. How do I form the hydrobromide salt?

After the reaction is complete and the crude product has been isolated (typically after an aqueous workup and extraction with an organic solvent), the free base can be dissolved in a suitable solvent like diethyl ether or ethyl acetate. Then, a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) can be added dropwise until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent like hexane, and dried.

Q4: What is the best way to purify the final N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide?

Recrystallization is the most common method for purifying the final salt. A mixed solvent system, such as ethanol/ethyl acetate or methanol/diethyl ether, is often effective. The crude salt is dissolved in a minimum amount of the more polar solvent (e.g., ethanol) at an elevated temperature, and then the less polar solvent (e.g., ethyl acetate) is added until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

This protocol is recommended for its generally higher yields and selectivity with challenging substrates.

Materials:

-

1-Adamantanamine

-

4-Nitrobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

HBr solution (e.g., 33 wt. % in acetic acid)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-adamantanamine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE).

-

Add glacial acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight to complete.

-

Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-Nitrobenzyl)-1-adamantanamine free base.

-

Dissolve the crude product in a minimal amount of diethyl ether.

-

Add a solution of HBr dropwise with stirring until precipitation of the hydrobromide salt is complete.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Purify the product by recrystallization if necessary.

| Parameter | Recommendation | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective; allows for a one-pot procedure.[2][3][4] |

| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions.[4] |

| Catalyst | Glacial Acetic Acid | Catalyzes imine formation and facilitates reduction.[3] |

| Stoichiometry | Slight excess of aldehyde | Ensures complete consumption of the amine. |

Protocol 2: Direct Alkylation

This protocol provides an alternative route but requires careful control to avoid over-alkylation.

Materials:

-

1-Adamantanamine

-

4-Nitrobenzyl bromide

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

HBr solution

Procedure:

-

In a round-bottom flask, dissolve 1-adamantanamine (2.0 eq) in acetonitrile.

-